molecular formula C7H8N4 B7966915 3-Methyl-1H-pyrazolo[3,4-b]pyridin-4-amine

3-Methyl-1H-pyrazolo[3,4-b]pyridin-4-amine

Cat. No.: B7966915
M. Wt: 148.17 g/mol
InChI Key: UCSUDPSCNVEATK-UHFFFAOYSA-N
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Description

3-Methyl-1H-pyrazolo[3,4-b]pyridin-4-amine is a useful research compound. Its molecular formula is C7H8N4 and its molecular weight is 148.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Synthesis of Pyrazolo[3,4-b]pyridine Derivatives : This compound is used in synthesizing pyrazolo[3,4-b]pyridine derivatives. For instance, Shi et al. (2010) described an efficient synthesis process using ionic liquids without any catalysts, highlighting the method's environmental friendliness and high yield (Shi, Zhou, & Liu, 2010).

  • Microwave-Assisted Synthesis : Polo et al. (2017) reported a microwave-assisted one-pot synthesis of carbonylpyrazolo[3,4-b]pyridine derivatives in water, catalyzed by InCl3. This method proved useful for preparing new N-fused heterocycle products (Polo, Ferrer-Pertuz, Trilleras, Quiroga, & Gutiérrez, 2017).

  • Polyethylene Glycol (PEG-400) as Reaction Medium : Zhong et al. (2013) demonstrated the synthesis of pyrazolo[3,4-b]pyridin-6(7H)-one derivatives using PEG-400 as a recyclable reaction medium. This approach was noted for its mild conditions and environmental friendliness (Zhong, Dou, & Wang, 2013).

  • Four-Component Bicyclization Approaches : Tu et al. (2014) developed a novel four-component bicyclization strategy to synthesize diverse pyrazolo[3,4-b]pyridines. This method allowed the creation of multicyclic structures with good control over the spatial configuration (Tu, Hao, Ye, Wang, Jiang, Li, & Tu, 2014).

  • L-Proline-Catalyzed Domino Reactions : Gunasekaran et al. (2014) utilized l-proline as a green catalyst in the domino reactions for synthesizing N,3-dimethyl-5-nitro-1-aryl-1H-pyrazolo[3,4-b]pyridin-6-amines. This method involved forming multiple bonds in a one-pot operation (Gunasekaran, Prasanna, & Perumal, 2014).

  • Ultrasound-Promoted Synthesis : Nikpassand et al. (2010) described a rapid ultrasound-promoted synthesis of fused polycyclic pyrazolo[3,4-b]pyridines, emphasizing the method's short reaction times and high yields (Nikpassand, Mamaghani, Shirini, & Tabatabaeian, 2010).

  • Cytotoxic Activity of Derivatives : Kurumurthy et al. (2014) synthesized novel 1,2,3-triazole tagged pyrazolo[3,4-b]pyridine derivatives and evaluated their cytotoxic activity against various human cancer cell lines (Kurumurthy, Veeraswamy, Rao, Santhosh kumar, Rao, Reddy, Rao, & Narsaiah, 2014).

  • Green Synthesis Approach : Shi et al. (2008) developed a green synthesis approach for indeno[2,1-e]pyrazolo[5,4-b]pyridines using microwave irradiation in water, highlighting the process's environmental benefits and applicability (Shi, Zhang, Tu, Zhou, Li, Shao, & Cao, 2008).

  • Biomedical Applications Review : Donaire-Arias et al. (2022) provided a comprehensive review of 1H-pyrazolo[3,4-b]pyridines, covering their synthesis, diverse substituents, and biomedical applications (Donaire-Arias, Montagut, de la Bellacasa, Estrada-Tejedor, Teixidó, & Borrell, 2022).

Properties

IUPAC Name

3-methyl-2H-pyrazolo[3,4-b]pyridin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N4/c1-4-6-5(8)2-3-9-7(6)11-10-4/h2-3H,1H3,(H3,8,9,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCSUDPSCNVEATK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=NC2=NN1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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